molecular formula C30H29ClFN5O3 B611466 Transtinib CAS No. 1246089-27-9

Transtinib

Cat. No.: B611466
CAS No.: 1246089-27-9
M. Wt: 562.0424
InChI Key: XDPSIOSBWCREAL-ZUURVNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transtinib is a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) derived from the anilinoquinazoline scaffold . It was specifically designed to overcome the T790M resistance mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs in non-small cell lung cancer (NSCLC) . Its mechanism of action involves targeting a cysteine residue (Cys-797) in the ATP-binding site of EGFR, forming a covalent bond that leads to sustained inhibition of the kinase activity . In preclinical studies, this compound demonstrated strong anti-proliferative activity against the H1975 cell line (harboring L858R/T790M mutations) with an IC50 of 34 nM and moderate potency against the wild-type EGFR A431 cell line with an IC50 of 62 nM . Furthermore, in vivo xenograft models showed that this compound significantly decreased tumor size for a prolonged period, highlighting its potential as a cancer therapeutic drug lead . This compound is presented for research applications, including investigating resistance mechanisms in oncology and developing new targeted cancer therapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246089-27-9

Molecular Formula

C30H29ClFN5O3

Molecular Weight

562.0424

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-7-ethoxyquinazolin-6-yl]-3-pyrrolidin-2-ylprop-2-enamide

InChI

InChI=1S/C30H29ClFN5O3/c1-2-39-28-16-25-23(15-26(28)37-29(38)11-9-21-7-4-12-33-21)30(35-18-34-25)36-22-8-10-27(24(31)14-22)40-17-19-5-3-6-20(32)13-19/h3,5-6,8-11,13-16,18,21,33H,2,4,7,12,17H2,1H3,(H,37,38)(H,34,35,36)

InChI Key

XDPSIOSBWCREAL-ZUURVNMSSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)C=CC5CCCN5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Transtinib

Origin of Product

United States

Mechanistic Elucidation of Transtinib S Biological Interactions

Molecular Target Identification and Validation for Transtinib as an Epidermal Growth Factor Receptor (EGFR) Inhibitor

The epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase, plays a critical role in cellular processes such as growth, proliferation, and differentiation. Dysregulation or overexpression of EGFR is frequently associated with tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC). google.com Consequently, EGFR has become a significant target for cancer therapy. researchgate.net

This compound has been validated as a potent tyrosine kinase inhibitor specifically targeting EGFR, particularly its mutant forms. nih.govnih.gov It is characterized as an irreversible EGFR-tyrosine kinase inhibitor (TKI) developed from the anilinoquinazoline (B1252766) scaffold, a structural basis shared with other EGFR inhibitors like gefitinib (B1684475). nih.govnih.govoncotarget.com This structural design is crucial for its interaction with the EGFR kinase domain.

Elucidation of this compound-EGFR Binding Dynamics

Molecular modeling and docking studies have provided insights into how this compound interacts with the EGFR kinase domain. These studies suggest that this compound binds effectively within the ATP binding pocket of EGFR. nih.govresearchgate.net Specifically, this compound appears to favor binding to the C-helix out inactive mode of EGFR, particularly in the presence of the T790M mutation. nih.govresearchgate.net

The binding is stabilized by key interactions, including the formation of hydrogen bonds with specific amino acid residues within the ATP binding site. researchgate.net Residues such as Met793, Arg841, and Thr854 have been identified as forming hydrogen bonds with this compound in the context of the T790M mutated EGFR kinase. researchgate.net These interactions contribute to the stable binding of this compound to its target site on EGFR.

Investigation of this compound's Irreversible Covalent Bond Formation with Cysteine Residues in EGFR

A defining characteristic of this compound's mechanism of action is its ability to form an irreversible covalent bond with a cysteine residue located within the ATP binding site of EGFR. nih.govnih.govoncotarget.com This irreversible binding mechanism distinguishes this compound from earlier generations of reversible EGFR inhibitors.

The covalent bond is specifically formed between Cysteine 797 (Cys797) and the crotonamide (B15916) group present in the structure of this compound. oncotarget.com The crotonamide group acts as a Michael acceptor, reacting with the thiol group of the Cys797 residue. oncotarget.com This covalent modification leads to sustained inhibition of EGFR kinase activity, which is thought to be a strategy to overcome certain resistance mechanisms observed with reversible inhibitors. oncotarget.comoncotarget.com

Analysis of this compound's Specificity Against EGFR Mutations (e.g., L858R, T790M)

This compound has demonstrated significant activity against key activating and resistance mutations in the EGFR gene. Research indicates that this compound exhibits strong anti-proliferative activity against cancer cell lines harboring both the L858R activating mutation and the T790M resistance mutation. nih.govnih.govoncotarget.com The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR-TKIs. google.comoncotarget.com

Studies comparing the potency of this compound to other EGFR inhibitors, such as gefitinib, have shown that this compound is more potent against cell lines with the activating mutation and the T790M gatekeeper mutation. nih.govoncotarget.com While showing high potency against mutant EGFR, this compound also exhibits moderate potency against wild-type EGFR in certain cell lines. nih.govoncotarget.com This differential activity profile suggests a degree of selectivity towards mutant forms of the receptor.

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of this compound compared to gefitinib in different cancer cell lines:

CompoundCell Line (EGFR Status)IC50 (nM)
This compoundH1975 (L858R/T790M)34
This compoundA431 (Wild-type EGFR)62
GefitinibH1975 (L858R/T790M)>1000
GefitinibA431 (Wild-type EGFR)62

*Data derived from research findings on this compound's in vitro potency. nih.govoncotarget.com

Downstream Signaling Pathway Modulation by this compound

EGFR activation triggers a cascade of intracellular signaling pathways that promote cell growth and survival. google.com Inhibition of EGFR by compounds like this compound is intended to disrupt these downstream signals.

Analysis of Cellular Cascades Affected by this compound Intervention in the Context of EGFR Signaling

Upon ligand binding and dimerization, activated EGFR undergoes autophosphorylation, leading to the recruitment and activation of various signaling proteins. These proteins initiate major downstream signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathway and the Ras-Raf-MEK-ERK pathway. google.comamegroups.orgmdpi.com These cascades are crucial regulators of cellular processes such as proliferation, survival, and apoptosis. google.com

By inhibiting the tyrosine kinase activity of EGFR, this compound is expected to modulate these downstream signaling cascades. While specific comprehensive data on this compound's impact on every node of these pathways was not extensively detailed in the provided sources, the fundamental role of EGFR as the initiator of these cascades implies that this compound's inhibition of EGFR effectively disrupts the downstream signaling flow. Inhibition of EGFR activity is a known mechanism to downregulate the activation of pathways like PI3K/AKT and MAPK/ERK, thereby impacting cellular functions driven by these signals. google.com

Examination of this compound's Influence on Cellular Proliferation Pathways

A primary consequence of inhibiting EGFR and its downstream signaling is the impact on cellular proliferation. Research findings demonstrate that this compound effectively inhibits cell proliferation in various cancer cell lines, including those with wild-type and mutant EGFR. nih.gov

In vitro studies using cell proliferation assays, such as the MTT assay, have quantified the anti-proliferative activity of this compound, showing low nanomolar IC50 values against sensitive and resistant EGFR mutant cell lines. nih.govnih.govoncotarget.com These findings indicate that this compound directly interferes with the mechanisms driving uncontrolled cell division in cancer cells dependent on EGFR signaling.

This compound's Comparative Mechanisms Against Related Kinase Inhibitors

This compound is characterized as a potent, irreversible tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) nih.govnih.gov. Its mechanism involves the irreversible covalent modification of a cysteine residue (Cys-797) located within the ATP binding cleft of EGFR nih.govresearchgate.net. This covalent binding mechanism is a key differentiator when comparing this compound to earlier generations of reversible EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib nih.govresearchgate.net. The irreversible binding is hypothesized to contribute to overcoming resistance mechanisms that can emerge with reversible inhibitors researchgate.net.

Research findings have detailed the comparative potency of this compound against different EGFR mutations, including the activating mutation L858R, the common resistance mutation T790M, and wild-type (WT) EGFR. Studies comparing this compound's activity to that of gefitinib, a first-generation EGFR TKI, have shown that this compound is more potent against cell lines harboring both the L858R activating mutation and the T790M resistance mutation nih.gov. For instance, this compound exhibited strong anti-proliferative activity against the H1975 cell line, which carries both the L858R and T790M mutations, with an IC50 value of 34 nM nih.govnih.gov. In comparison, while gefitinib is effective against activating mutations, its efficacy is limited by the development of resistance, often mediated by the T790M mutation nih.govresearchgate.net. This compound also demonstrated moderate potency against the WT EGFR cell line (A431) with an IC50 of 62 nM nih.govnih.gov.

The binding mode of this compound has been compared with other EGFR inhibitors through docking studies. These studies illustrate that this compound binds to the active form of EGFR, forming a hydrogen bond between its chlorine substituent and the Met793 residue nih.govresearchgate.net. In the presence of the T790M mutation, this compound can bind in a C-helix out inactive mode, forming three hydrogen bonds with Met793, Arg841, and Thr854 nih.govresearchgate.net. Comparisons with inhibitors like HKI272 have also been conducted to understand the structural basis of their interactions with EGFR nih.govresearchgate.net.

The following table summarizes comparative in vitro potency data (IC50 values) of this compound and gefitinib against specific cancer cell lines harboring different EGFR profiles:

CompoundCell Line (EGFR Status)IC50 (nM)Source
This compoundH1975 (L858R/T790M)34 nih.govnih.gov
This compoundA431 (WT)62 nih.govnih.gov
GefitinibH1975 (L858R/T790M)>1000 nih.gov
GefitinibA431 (WT)<100 nih.gov

Note: IC50 values are approximate and can vary depending on experimental conditions.

This comparative data highlights this compound's enhanced activity against the resistant T790M mutation compared to gefitinib, suggesting a potential advantage in overcoming acquired resistance in EGFR-mutated non-small cell lung cancer (NSCLC) nih.govnih.gov.

Synthetic Strategies and Chemical Biology of Transtinib

Total Synthesis Approaches for Transtinib

The total synthesis of this compound is a critical process for enabling its research and development. Laboratory-scale syntheses have been developed to provide the necessary quantities of the molecule for biological and preclinical studies. These routes are designed for efficiency and adaptability, allowing for the creation of derivatives for further investigation.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of this compound involves the construction of a core heterocyclic scaffold substituted with key functional groups. Unlike some kinase inhibitors based on an anilinoquinazoline (B1252766) scaffold, this compound features a distinct pyridopyrimidinone core. A common laboratory-scale synthesis involves a multi-step pathway.

A key strategic element is the preparation of a boronato-pinacol precursor of this compound. This intermediate is particularly valuable as it allows for late-stage modifications, such as radioiodination. The synthesis involves modifying the this compound structure using diborylpinacol under palladium catalysis in a microwave reactor to replace the iodine atom with a boronate-pinacol group. This precursor is then readily available for subsequent reactions.

Key Intermediates in a Representative this compound Synthesis:

IntermediateDescriptionRole in Synthesis
Pyridopyrimidinone CoreThe central heterocyclic scaffold of the molecule.Provides the foundational structure for adding peripheral groups.
N-(3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)pyridin-2-yl)acetamideAn advanced intermediate containing the core and key aromatic fragments.Precursor to the final cyclization or modification steps.
This compound-boronato-precursorA derivative where the iodine atom is replaced by a boronate-pinacol group.Enables efficient late-stage functionalization, particularly for radiolabeling. nih.gov

The reaction pathways typically involve sequential coupling reactions to assemble the different components of the molecule, culminating in the final this compound structure.

Methodological Advancements in this compound Synthesis for Research Scale

Advancements in synthetic methodology have focused on improving the efficiency and versatility of this compound synthesis for research applications. A significant development is the optimization of radiolabeling procedures. For instance, a copper-mediated radioiodination of the trametinib-boronato precursor has been established. nih.gov This method provides high selectivity and yield for incorporating various iodine isotopes (such as ¹²³I, ¹²⁴I, and ¹³¹I) compared to older methods like chloramine-T oxidation. nih.gov This advancement is crucial for producing radiotracers for imaging studies. The entire radiosynthesis and purification can be completed in approximately 90 minutes with a radiochemical yield of around 70%. nih.gov

Structural-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying parts of the molecule, researchers can identify which functional groups are essential for potency, selectivity, and other pharmacological properties.

Design and Synthesis of this compound Derivatives for Modulated Biological Activity

The design and synthesis of this compound derivatives aim to explore and optimize its interaction with the MEK protein. This involves modifying three main regions of the molecule: the solvent-exposed cyclopropane (B1198618) carboxamide group, the core pyridopyrimidine scaffold, and the di-iodophenyl moiety that binds deep within an allosteric pocket.

One notable example is the creation of "trametiglue," an analog designed based on structural insights into how this compound interacts with MEK when it is bound to the scaffold protein KSR (Kinase Suppressor of Ras). nih.gov This derivative was engineered to enhance interfacial binding, potentially limiting the adaptive resistance that can occur with MEK inhibitors. nih.gov The synthesis of such analogs relies on the flexible synthetic routes established for the parent compound, allowing for targeted modifications to probe specific interactions.

Correlation of Structural Modifications with Enhanced Target Binding and Cellular Effects

SAR studies have revealed critical insights into this compound's mechanism. It is an allosteric inhibitor, meaning it binds to a site on the MEK enzyme distinct from the ATP-binding pocket. Structural studies show that the scaffold protein KSR remodels this allosteric pocket, which in turn impacts the binding kinetics of this compound. nih.gov

Specifically, the binding of this compound to the KSR-MEK complex is significantly enhanced compared to its binding to MEK alone. nih.gov This is reflected in a longer drug-target residence time. For instance, the lifetime of the this compound-MEK1 complex is approximately 23 minutes, whereas the lifetime of the this compound-KSR1:MEK1 complex extends to about 90 minutes. nih.gov This enhanced binding is due to this compound directly engaging with KSR at the protein-protein interface, a unique mechanism where the drug's binding site is remodeled by a binding partner. nih.gov The design of derivatives like trametiglue (B10857346) is a direct result of these findings, aiming to exploit this unique binding mode for improved therapeutic effect. nih.gov

Impact of KSR Scaffolding on this compound Binding Kinetics:

ComplexDrug-Target Lifetime (minutes)Dissociation Constant (KD) (nM)
This compound + MEK123.1 +/- 0.6Not Reported
This compound + KSR1:MEK190.1 +/- 5.263.9 +/- 4.7
This compound + KSR2:MEK184.8 +/- 2.470.4 +/- 4.4

Data adapted from structural and kinetic studies. nih.gov

Chemical Probes and Tags for this compound Research

To better understand the complex biology associated with the MEK pathway and to visualize the action of this compound in biological systems, chemical probes and tagged versions of the molecule have been developed. nih.govindianabiosciences.org These tools are indispensable for target validation, mechanism-of-action studies, and in vivo imaging. nih.govchemicalprobes.org

A key example is the development of radiolabeled this compound, specifically ¹²⁴I-Transtinib, for use as a PET (Positron Emission Tomography) tracer. nih.gov This chemical probe allows for the noninvasive visualization and quantification of the drug's distribution in tumors and organs. nih.gov The synthesis of ¹²⁴I-Transtinib is achieved through the efficient copper-mediated iodination of the boronato-precursor. nih.gov In vitro and in vivo studies have confirmed that the uptake of this tracer is specific and can be blocked by the unlabeled ("cold") this compound. nih.gov Such probes are crucial for assessing therapeutic delivery, personalizing dosage, and investigating mechanisms of resistance. nih.gov

Development of Labeled this compound for Biochemical Assays

The generation of labeled versions of this compound is a critical step in elucidating its mechanism of action and for the development of robust biochemical assays. These chemical tools are designed to enable detection and quantification of the molecule's interaction with its biological targets. Labeling strategies for small molecule inhibitors like this compound typically involve the incorporation of reporter tags such as radioisotopes, biotin (B1667282), or fluorescent dyes.

One key development in this area has been the synthesis of a biotinylated form of this compound. This was achieved by conjugating biotin to the this compound molecule, creating a high-affinity probe for studying its binding kinetics. nih.gov This biotinylated this compound has been instrumental in in-vitro binding analyses, allowing researchers to immobilize the inhibitor on a biosensor surface and measure its interaction with purified proteins. researchgate.net

Another significant advancement is the creation of radiolabeled this compound, specifically with iodine-124 (¹²⁴I). nih.gov The synthesis of ¹²⁴I-Transtinib provides a valuable tool for non-invasive in vivo imaging techniques such as positron emission tomography (PET). nih.gov This allows for the visualization and quantification of the drug's distribution in living organisms, which can be crucial for understanding its pharmacokinetics and target engagement in a physiological context. nih.gov

Furthermore, a fluorescently labeled this compound probe, referred to as "Tram-bo" (trametinib-bodipy), has been developed for live-cell imaging and target engagement studies. researchgate.net This probe consists of the this compound scaffold linked to a fluorescent dye, enabling the direct visualization of the inhibitor's interaction with its target proteins within the complex environment of a living cell. researchgate.netanl.gov The development of such probes is a powerful approach for studying the dynamics of drug-target interactions in real-time. mpg.deyork.ac.uk

Table 1: Labeled this compound Probes and Their Applications

Probe Type Label Application Reference
Affinity Probe Biotin In-vitro binding assays (e.g., Bio-Layer Interferometry) to determine binding kinetics (K_d, K_on, K_off) with purified proteins like MEK1, KSR1, and BRAF. nih.govresearchgate.net nih.govresearchgate.net
Radiotracer ¹²⁴I In-vivo imaging (PET) to monitor drug distribution and target engagement in preclinical models. nih.gov nih.gov
Fluorescent Probe BODIPY dye ("Tram-bo") Live-cell target engagement assays (e.g., NanoBRET) to quantify inhibitor binding to MEK1 and its complexes in living cells. researchgate.netnih.gov researchgate.netnih.gov

Applications of this compound-Based Chemical Tools in Target Identification and Pathway Mapping

This compound-based chemical tools are invaluable for confirming its intended targets and for mapping the broader signaling pathways it modulates. These applications are crucial for a comprehensive understanding of its biological effects and for identifying potential mechanisms of resistance.

The biotinylated version of this compound is a key tool for target identification through pull-down assays. researchgate.netnih.govfishersci.comthermofisher.com In this technique, the biotinylated this compound is incubated with cell lysates, and the resulting drug-protein complexes are captured using streptavidin-coated beads. researchgate.netnih.govfishersci.comthermofisher.com The bound proteins can then be identified by mass spectrometry, providing a direct method to discover and validate the cellular binding partners of this compound. researchgate.net This approach was instrumental in confirming MEK1 as a primary target of the compound. nih.gov

Fluorescently labeled this compound, such as "Tram-bo," has been pivotal in quantifying target engagement in living cells using techniques like NanoBioluminescence Resonance Energy Transfer (NanoBRET). researchgate.netnih.govmdpi.com This assay measures the proximity of the fluorescent probe to a luciferase-tagged target protein, providing a quantitative measure of drug binding in a cellular context. researchgate.netnih.gov Such studies have revealed that this compound's binding to MEK1 is influenced by its interaction with other proteins, such as KSR, which remodels the drug's binding pocket. nih.govbnl.gov This highlights the importance of studying drug-target interactions within their native protein complexes.

In the context of pathway mapping, this compound serves as a chemical probe to dissect the MAPK/ERK signaling cascade. nih.govwikipedia.org A common application is to treat cells with this compound and then measure the phosphorylation status of downstream effectors, such as ERK. researchgate.net A reduction in ERK phosphorylation upon this compound treatment provides direct evidence of on-target activity and allows for the mapping of the signaling pathway's response to the inhibitor. researchgate.net This approach has been used to demonstrate that this compound durably inhibits ERK activation in various cell lines. researchgate.net Furthermore, these studies can reveal pathway crosstalk and feedback mechanisms, such as the activation of the EGFR/PI3K/AKT pathway as a resistance mechanism to this compound treatment in some cancers. nih.gov

While not yet developed, a this compound-based activity-based probe could provide even deeper insights into its functional targets. Activity-based protein profiling (ABPP) utilizes reactive probes to covalently label the active sites of enzymes. A this compound-based ABPP probe would be designed to specifically and covalently bind to the active form of MEK1/2, enabling a more direct and functional readout of target engagement and pathway activity.

Table 2: Applications of this compound-Based Chemical Tools

Chemical Tool Application Research Findings Reference
Biotinylated this compound Target Identification (Pull-down assays) Confirmed MEK1 as a primary binding partner of this compound. nih.gov nih.gov
Fluorescent this compound ("Tram-bo") Live-Cell Target Engagement (NanoBRET) Quantified the binding affinity of this compound to MEK1 and its complexes with KSR and RAF in living cells, revealing that KSR enhances this compound binding. researchgate.netnih.gov researchgate.netnih.gov
This compound (as a pathway inhibitor) Pathway Mapping (Western Blotting for pERK) Demonstrated durable inhibition of ERK phosphorylation, confirming on-target activity in the MAPK/ERK pathway. researchgate.net Identified activation of the EGFR/PI3K/AKT pathway as a potential resistance mechanism. nih.gov researchgate.netnih.gov

Pre Clinical Pharmacological Investigations of Transtinib

In Vitro Pharmacological Characterization of Transtinib

In vitro studies provide fundamental insights into a compound's interaction with biological targets and its effects on cellular processes.

Enzyme Inhibition Kinetics of this compound Against Purified Kinases

This compound has been identified as a novel irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). nih.govnih.gov Its design was guided by molecular modeling to target a cysteine residue in the ATP binding site of EGFR via covalent bond formation. nih.govnih.gov This covalent interaction underlies its irreversible inhibition mechanism. While specific detailed enzyme inhibition kinetic parameters (such as Ki values or changes in Vmax and Km) against purified kinases were not available in the provided sources, its classification as an irreversible inhibitor targeting EGFR through covalent binding highlights its potent interaction with the kinase domain. nih.govnih.gov

Cellular Permeability and Uptake Studies in Model Cell Lines

Specific detailed studies on the cellular permeability and uptake of this compound in model cell lines were not found within the provided search results. Structurally, this compound is noted to be similar to Lapatinib but includes a solubilizing group, an acrylamide (B121943) with an attached pyrrolidine, which might influence its cellular permeability characteristics. whiterose.ac.uk

Evaluation of this compound's Anti-proliferative Activity in Cancer Cell Lines Expressing Mutant EGFR

This compound has demonstrated potent anti-proliferative activity against cancer cell lines expressing mutant EGFR. nih.govnih.gov Studies evaluating its activity in vitro included testing against the human non-small cell lung cancer (NSCLC) cell line NCI-H1975, which harbors the EGFR L858R/T790M double mutation, and the A431 cell line. nih.govnih.gov Using the MTT assay, this compound showed strong anti-proliferative effects with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov

The anti-proliferative activities against specific cell lines are summarized in the table below:

Cell LineEGFR StatusThis compound IC50 (nM)Gefitinib (B1684475) IC50 (nM)
NCI-H1975L858R/T790M Mutant34 nih.govnih.govData not specified for Gefitinib in snippet for this cell line
A431Data not specified in snippet (often used for EGFR studies)62 nih.govnih.govData not specified for Gefitinib in snippet for this cell line
Other Cancer Cell LinesVariedRanging from 34 to 95 nih.govCompared nih.gov

These results indicate that this compound is effective at inhibiting the proliferation of cancer cells, particularly those with the L858R/T790M EGFR mutation which confers resistance to first-generation EGFR TKIs like Gefitinib. nih.govnih.gov

Pharmacokinetic Profiling in Pre-clinical Models

Pharmacokinetic profiling in pre-clinical models assesses how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a living system.

Absorption and Distribution Studies in In Vitro and Animal Systems

Specific detailed data on the absorption and distribution studies of this compound in in vitro and animal systems were not available in the provided search results. However, in vivo studies using xenograft models demonstrated that this compound significantly decreased tumor size for a prolonged period, suggesting systemic exposure and distribution to the tumor site. nih.gov

Metabolic Fate and Excretion Pathways in Pre-clinical Models

Information specifically detailing the metabolic fate and excretion pathways of this compound in pre-clinical models was not found in the provided sources.

Evaluation of this compound's Biological Activities in In Vivo Animal Models

Pre-clinical investigations utilizing in vivo animal models have been conducted to assess the biological activities of this compound, a potent tyrosine kinase inhibitor. These studies primarily focused on evaluating its efficacy in inhibiting tumor growth and its ability to elicit a prolonged biological response in relevant cancer models, particularly those harboring specific mutations in the epidermal growth factor receptor (EGFR).

Investigation of this compound's Effect on Tumor Growth in Xenograft Models

The effect of this compound on tumor growth was investigated in xenograft models, which involve implanting human cancer cells into immunocompromised mice. Studies utilized H1975 cells, which carry the L858R/T790M double mutation in EGFR, and A431 cells, which are EGFR-TKI sensitized nih.govoncotarget.comresearchgate.netoncotarget.com.

Oral administration of this compound demonstrated significant dose-dependent decreases in tumor size in both A431 and H1975 tumor xenograft models. nih.govresearchgate.netoncotarget.com Notably, a 5 mg/kg/day dose of this compound administered daily for 4 weeks resulted in significant tumor growth inhibition in the H1975 xenograft model. nih.gov This same dosing regimen led to a 90% tumor reduction in both the A431 and H1975 models after 4 weeks of treatment. nih.govresearchgate.netoncotarget.com

Comparative studies with Gefitinib, another EGFR tyrosine kinase inhibitor, at a dose of 5 mg/kg/day, showed similar tumor reductions after 4 weeks. nih.govresearchgate.netoncotarget.com However, this compound exhibited complete tumor reduction in H1975 mutant EGFR tumor xenografts at the 5 mg/kg/day dose, suggesting a notable selectivity margin over wild-type EGFR. nih.govoncotarget.com

The following table summarizes key findings regarding tumor growth inhibition in xenograft models:

Xenograft ModelEGFR StatusTreatment RegimenObserved Effect on Tumor Size (after 4 weeks)
H1975L858R/T790M MutantThis compound (5 mg/kg/day, daily)Significant decrease, 90% reduction, Complete reduction nih.govresearchgate.netoncotarget.com
A431EGFR-TKI SensitizedThis compound (5 mg/kg/day, daily)Significant decrease, 90% reduction nih.govresearchgate.netoncotarget.com
H1975L858R/T790M MutantGefitinib (5 mg/kg/day, daily)Similar tumor reductions as this compound nih.govresearchgate.netoncotarget.com

These findings indicate that this compound is effective in inhibiting the growth of tumors driven by both sensitized and resistant EGFR mutations in these pre-clinical models.

Assessment of this compound's Prolonged Biological Response in Pre-clinical Tumor Models

Assessment of this compound's prolonged biological response in pre-clinical tumor models revealed sustained efficacy, particularly in models harboring mutant EGFR. This compound demonstrated a significant prolonged response in mutant EGFR xenograft models in vivo. nih.govoncotarget.comoncotarget.com

In long-term studies involving H1975 xenografts, complete tumor responses induced by this compound were maintained for the entire 20-week duration of the study period. nih.govoncotarget.com Furthermore, no tumor recurrence was observed for an additional 5 weeks after the termination of this compound treatment. nih.govoncotarget.com

In contrast, when compared to Gefitinib at the same dose (5 mg/kg/day), this compound's prolonged response was more pronounced. Gefitinib treatment at this dose induced less tumor reduction, and tumors began to re-grow after approximately 15 weeks. researchgate.net This suggests that this compound provides a more durable anti-tumor effect in these specific mutant EGFR models compared to Gefitinib.

The sustained tumor reduction and lack of recurrence post-treatment highlight the potential for a prolonged biological response with this compound in pre-clinical settings involving mutant EGFR-driven tumors.

Computational and Theoretical Studies on Transtinib

Molecular Docking and Dynamics Simulations of Transtinib

Molecular docking and dynamics simulations are widely used computational techniques to predict the binding orientation (docking) and study the dynamic behavior and stability (dynamics simulations) of a small molecule, such as this compound, when interacting with a biological target, like a protein.

Prediction of this compound-Target Interactions and Binding Modes (e.g., with WT and Mutant EGFR)

Molecular docking studies have been employed to predict the binding mode of this compound (referred to as Compound 13c or Compound 1 in some studies) within the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain. These studies have investigated interactions with both wild-type (WT) EGFR and clinically relevant mutant forms, such as the L858R and the resistant T790M mutations. nih.govresearchgate.netnih.gov

Analysis of docking results suggests that this compound can favorably fit into EGFR, potentially adopting a binding mode similar to other known inhibitors like HKI272. researchgate.net Specific interactions predicted between this compound and EGFR residues have been identified. For instance, a hydrogen bond may form between the chlorine substituent of this compound and the Met793 residue in the active site of WT EGFR. researchgate.net Van der Waals forces have also been observed between the side chain of this compound and residues such as Val726, Leu792, Glu804, and Pro794 in the WT active state of EGFR. researchgate.net

For the T790M mutant EGFR, docking studies utilizing the C-helix out inactive mode have suggested that this compound can form hydrogen bonds with residues Met793, Arg841, and Thr854. researchgate.net These predicted interactions provide a molecular basis for understanding how this compound might bind to and potentially inhibit both WT and mutant forms of EGFR.

Conformational Analysis and Binding Free Energy Calculations for this compound and its Analogs

Computational studies, including molecular dynamics simulations and binding free energy calculations, have been utilized to gain a deeper understanding of the conformational behavior of this compound and its analogs upon binding to EGFR, as well as to quantify the strength of these interactions. nih.govctdbase.org

While specific numerical data tables for this compound's binding free energies were not explicitly detailed in the provided snippets, the application of these methods in the referenced studies nih.govctdbase.org indicates their use in analyzing the stability of the protein-ligand complexes and the energetic contributions of key residues to the binding process. Conformational analysis through molecular dynamics simulations helps in understanding the dynamic nature of the binding event and how the flexibility of both the ligand and the protein can influence the binding pose and affinity. nih.govctdbase.org

Quantum Chemical Calculations for this compound

Quantum chemical calculations provide insights into the electronic structure, reactivity, and spectroscopic properties of a molecule based on the principles of quantum mechanics.

Electronic Structure and Reactivity Predictions

Specific details regarding quantum chemical calculations for predicting the electronic structure and reactivity of this compound were not provided in the context of the referenced studies.

Spectroscopic Property Simulations for Research Characterization

Information on the simulation of spectroscopic properties for this compound, such as NMR, IR, or UV-Vis spectra, for research characterization purposes was not detailed in the provided research findings.

In Silico Prediction of this compound's Biological Activity and ADME Properties in Pre-clinical Contexts

In silico methods are increasingly used in preclinical research to predict various biological activities and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in prioritizing compounds for further experimental testing and can reduce the time and cost associated with drug discovery. nih.govnih.govnih.gov

In the context of this compound (referred to as Compound 1), in silico predictions have been utilized to assess its potential biological activity and ADME characteristics. google.comnih.gov These predictions can cover properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for interactions with drug transporters. nih.govgoogle.comnih.gov

Analytical Methodologies for Transtinib in Research Settings

Chromatographic Techniques for Transtinib Detection and Quantification in Research Samples

Chromatographic techniques are fundamental for separating this compound from other components in a sample, allowing for its specific detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of a compound and determining its concentration in various samples. bepls.comiajps.com RP-HPLC, utilizing a reversed-phase column, is a common mode for analyzing small molecules based on their hydrophobic properties. Methods for similar kinase inhibitors often involve C18 columns and mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers at a controlled pH. bepls.comiajps.comresearchgate.net Detection is typically achieved using a UV-Visible detector, monitoring the absorbance at a specific wavelength where the compound absorbs strongly. bepls.comiajps.comresearchgate.netallmultidisciplinaryjournal.com

For this compound, an HPLC method would be developed and validated to ensure its specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) in accordance with relevant guidelines. bepls.comiajps.com This involves optimizing parameters such as the stationary phase, mobile phase composition and flow rate, column temperature, and detection wavelength to achieve adequate separation from impurities and matrix components. bepls.comiajps.comresearchgate.net

While specific data for this compound is not available, research on similar compounds like Trametinib (B1684009) demonstrates the application of RP-HPLC for purity analysis and quantification in active pharmaceutical ingredients (API) and pharmaceutical formulations. bepls.comiajps.com

Mass Spectrometry (MS) Applications in this compound Characterization and Metabolic Studies (Pre-clinical)

Mass Spectrometry (MS), often coupled with chromatography (LC-MS or LC-MS/MS), provides highly sensitive and selective detection and is invaluable for characterization and metabolic studies. innovareacademics.inmdpi.com In pre-clinical research, LC-MS/MS is commonly used for the qualitative and quantitative analysis of drug substances and their metabolites in biological samples. innovareacademics.inmdpi.com

For this compound, LC-MS or LC-MS/MS could be employed to confirm its molecular weight and structural fragments, aiding in its identification. In pre-clinical metabolic studies, MS is crucial for identifying and characterizing metabolites formed in biological systems. nih.gov This involves analyzing biological samples (e.g., plasma, urine, tissue extracts) from pre-clinical species administered with this compound to detect and elucidate the structures of biotransformation products. nih.govsemanticscholar.org High-resolution accurate-mass (HR/AM) MS can provide detailed information about the elemental composition of the parent drug and its metabolites. nih.gov

While direct studies on this compound metabolism using MS are not detailed in the search results, the application of LC-MS/MS for quantifying tyrosine kinase inhibitors like Trametinib and Dabrafenib (B601069) in biological matrices highlights the relevance of this technique for this compound in pre-clinical pharmacokinetic and metabolic studies. mdpi.comnih.gov

Spectroscopic Methods for this compound Structural Elucidation and Characterization

Spectroscopic techniques provide valuable information about the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules. researchgate.netresearchgate.nettjnpr.org Both 1D (¹H NMR, ¹³C NMR) and 2D NMR experiments (such as COSY, HSQC, HMBC, NOESY) are used to assign resonances to specific nuclei within the molecule and to establish connectivity and spatial relationships. researchgate.netresearchgate.nettjnpr.orgarkat-usa.org

For this compound, NMR spectroscopy would be essential for confirming its synthesized structure by comparing experimental NMR spectra with predicted spectra or with data from known standards. researchgate.net Analysis of chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra provides definitive evidence of the molecular architecture. tjnpr.orgarkat-usa.org NMR is considered a cornerstone technique for the structural elucidation and confirmation of small organic molecules in research. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a sample. mt.comchromedia.org This technique is useful for the quantitative analysis of compounds that contain chromophores, which absorb UV-Vis light. mt.comchromedia.orgunchainedlabs.comicpms.cz

For this compound, if it possesses suitable chromophores, UV-Vis spectroscopy can be used for its quantification in solution based on the Beer-Lambert Law, which relates absorbance to concentration. mt.comchromedia.orgicpms.cz UV-Vis can also be applied to study interactions of this compound with other molecules, such as proteins, by observing changes in its UV-Vis spectrum upon binding. unchainedlabs.com UV-Vis spectrophotometry is a relatively simple, fast, and inexpensive method for quantitative analysis in research and quality control. innovareacademics.inchromedia.orgicpms.cz

Bioanalytical Methods for this compound in Biological Matrices from Pre-clinical Studies

Bioanalytical methods are critical for quantifying this compound in biological matrices (e.g., plasma, serum, urine, tissues) obtained from pre-clinical studies. These studies are essential for understanding the pharmacokinetics (PK) and toxicokinetics of the compound. arkat-usa.orgitrlab.comworldwide.com

The most common bioanalytical approach for small molecule drugs like this compound in pre-clinical studies is LC-MS/MS due to its sensitivity, selectivity, and ability to handle complex biological matrices. innovareacademics.inmdpi.comnih.govitrlab.com Sample preparation steps, such as protein precipitation or liquid-liquid extraction, are typically required to isolate this compound from the biological matrix before chromatographic separation and MS detection. nih.gov

Validated bioanalytical methods are necessary to ensure the reliability of the data obtained from pre-clinical studies. itrlab.commdpi.com Method validation typically includes assessing parameters such as accuracy, precision, sensitivity (LOD and LOQ), selectivity, matrix effects, and stability of the analyte in the biological matrix. bepls.commdpi.comnih.gov These validated methods are crucial for supporting pre-clinical pharmacokinetic studies, which inform the potential behavior of the compound in vivo. arkat-usa.orgitrlab.comworldwide.commdpi.com

Development of Assays for this compound in Cell Culture Media and Animal Tissues

The development of analytical assays for this compound in biological matrices such as cell culture media and animal tissues is fundamental to preclinical research. These assays enable the determination of compound concentration, supporting studies on uptake, metabolism, and efficacy.

In cell culture studies evaluating the anti-proliferative activity of this compound, the MTT assay has been utilized nih.govresearchgate.netnih.gov. This colorimetric assay measures cell viability and can indirectly indicate the effective concentration range of this compound in the cell culture medium by assessing its impact on metabolic activity nih.govmdpi.com. For instance, this compound displayed anti-proliferative activity against H1975 and A431 cell lines with IC50 values of 34 nM and 62 nM, respectively, as determined by the MTT assay nih.govnih.gov. These values represent the concentration of this compound required to inhibit cell growth by 50%.

While the MTT assay provides a functional readout, direct quantification of this compound concentration in cell culture media or lysates often requires more specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), commonly LC-MS or LC-MS/MS japsonline.combepls.comnih.gov. These methods offer high sensitivity and selectivity for detecting and quantifying the compound in complex biological matrices.

Similarly, research involving animal tissues from xenograft models treated with this compound requires analytical methods to determine tissue concentrations nih.govresearchgate.netnih.gov. LC-MS/MS is a widely used technique for quantifying small molecules in tissue samples due to its ability to handle complex matrices and provide structural information japsonline.comnih.gov. The development of such assays involves optimizing chromatographic separation parameters and mass spectrometric detection settings specific to this compound.

Cell Viability Data (MTT Assay)

Cell LineIC50 (nM)
H197534
A43162

Note: This table presents data from MTT assays as reported in the literature nih.govnih.gov. These are static representations of research findings.

Sample Preparation Strategies for Complex Biological Matrices in Research Investigations

Analyzing this compound in complex biological matrices like cell culture media and animal tissues necessitates effective sample preparation strategies to isolate the analyte from interfering components. Biological matrices contain numerous endogenous substances, such as proteins, lipids, and salts, which can suppress ionization, foul analytical columns, and reduce assay sensitivity and accuracy mdpi.comnih.govthermofisher.com.

Common sample preparation techniques employed in research investigations involving small molecules like this compound in biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) japsonline.comthermofisher.com.

Protein precipitation is a simple and rapid method often used as a primary cleanup step, particularly for samples with high protein content like plasma or cell lysates thermofisher.com. By adding an organic solvent or acid, proteins are denatured and precipitate out of the solution, leaving the analyte in the supernatant.

Liquid-liquid extraction involves partitioning the analyte between two immiscible liquid phases based on its solubility characteristics mdpi.comjapsonline.comthermofisher.com. This technique can be effective for isolating this compound from aqueous biological matrices into an organic solvent, thereby concentrating the analyte and removing polar interferences.

Solid-phase extraction is a chromatographic technique used for selective isolation and concentration of the analyte from the matrix thermofisher.com. SPE utilizes a solid stationary phase to retain the analyte while the matrix components are washed away, followed by elution of the purified analyte. SPE methods are often preferred due to their selectivity and potential for automation thermofisher.com.

For animal tissues, sample preparation typically involves homogenization of the tissue before applying techniques like PPT, LLE, or SPE mdpi.com. The choice of sample preparation method depends on the physicochemical properties of this compound, the biological matrix, and the chosen analytical technique (e.g., LC-MS/MS) to ensure optimal recovery and minimal matrix effects. The goal of these strategies is to produce a clean extract suitable for sensitive and reproducible analysis.

Advanced Research Avenues and Future Perspectives for Transtinib

Innovative Methodologies for Transtinib Research and Development (Pre-clinical Focus)

Innovative methodologies are crucial for advancing the pre-clinical research and development of this compound. Beyond traditional cell-based assays and xenograft models, which have already demonstrated this compound's anti-proliferative activity nih.govnih.gov, several approaches can provide deeper insights.

One significant area involves advanced in vitro models, such as 3D cell cultures, organoids, and microfluidic devices, which better recapitulate the tumor microenvironment and cellular complexity compared to conventional 2D cultures. These models can offer more predictive data regarding this compound's efficacy and potential for resistance in a setting closer to the in vivo situation.

Another innovative avenue, highlighted by the search results, is the use of this compound as a component in targeted protein degradation strategies, such as proteolysis-targeting chimeras (PROTACs) google.comgoogle.comgoogle.com. In this context, this compound serves as the "targeting ligand" that recruits an E3 ubiquitin ligase to EGFR, leading to its ubiquitination and subsequent proteasomal degradation google.comgoogle.com. This approach represents a paradigm shift from simple kinase inhibition and could potentially overcome resistance mechanisms associated with kinase domain mutations or overexpression. Pre-clinical R&D in this area would involve designing and synthesizing this compound-based PROTACs, evaluating their degradation efficiency and selectivity in various cellular models, and assessing their in vivo efficacy in relevant animal models.

Furthermore, advanced imaging techniques and single-cell analysis could provide spatial and temporal resolution of this compound's effects on heterogeneous tumor cell populations and the surrounding microenvironment during pre-clinical studies.

Challenges and Opportunities in this compound Academic Research

Academic research into this compound faces both challenges and opportunities. A primary challenge, common to many targeted therapies, is the emergence of acquired resistance nih.govnih.govoncotarget.com. While this compound is effective against the T790M mutation, other resistance mechanisms, such as C797S mutations or activation of alternative signaling pathways, can limit its long-term efficacy oncotarget.com. Academic research plays a crucial role in identifying these resistance mechanisms, elucidating their molecular basis, and developing strategies to overcome them.

An opportunity lies in exploring combination therapies. Academic studies can investigate rational combinations of this compound with other targeted agents, chemotherapies, or immunotherapies to achieve synergistic effects and prevent or delay the onset of resistance. The context of this compound being used in PROTACs also presents a significant academic research opportunity to design novel degraders and understand the complexities of targeted protein degradation google.comgoogle.comgoogle.com.

Another challenge is access to relevant pre-clinical models that accurately reflect the diversity and complexity of human cancers, particularly the various EGFR mutation profiles and tumor microenvironments nih.govresearchgate.net. Developing and sharing well-characterized patient-derived xenograft (PDX) models and organoids are crucial opportunities for academic collaboration to accelerate this compound research researchgate.net.

Opportunities also exist in leveraging computational approaches, such as molecular dynamics simulations and machine learning, to predict this compound binding affinity to various EGFR mutants and off-targets, design improved analogs, and identify potential resistance pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.